molecular formula C21H29N3O4S B11134002 N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11134002
M. Wt: 419.5 g/mol
InChI Key: JFSUGZAYAXUPDW-UHFFFAOYSA-N
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Description

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a thiazole carboxamide derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the 2-position of the thiazole ring and a pyrrolidinylmethyl amide group at the 5-position. Thiazole carboxamides are a versatile class of compounds with demonstrated biological activities, including kinase inhibition, herbicidal effects, and antimicrobial properties . The 3,4,5-trimethoxyphenyl moiety is structurally significant due to its electron-rich aromatic system, which enhances interactions with hydrophobic pockets in biological targets . The synthesis of such compounds typically involves coupling reactions between thiazole carboxylate intermediates and amines, as described in .

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H29N3O4S/c1-6-24-9-7-8-15(24)12-22-20(25)19-13(2)23-21(29-19)14-10-16(26-3)18(28-5)17(11-14)27-4/h10-11,15H,6-9,12H2,1-5H3,(H,22,25)

InChI Key

JFSUGZAYAXUPDW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(N=C(S2)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and trimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key structural analogs, emphasizing substituent variations and associated biological activities:

Compound Name Thiazole Substituent (2-position) Amide Substituent (5-position) Biological Activity Key Reference
Target Compound : N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide 3,4,5-Trimethoxyphenyl (1-Ethyl-2-pyrrolidinyl)methyl Inferred kinase or anti-infective activity
Analog 1 : 2-(3,4,5-Trimethoxyphenyl)-thiazole-5-carboxamide derivatives 3,4,5-Trimethoxyphenyl Varied (e.g., 4-chlorobenzyl, 4-methoxyphenyl) Herbicidal activity (selective against rape)
Analog 2 : 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 3-Pyridinyl 3-(Trifluoromethyl)phenyl Potential kinase inhibition (structural similarity to dasatinib)
Dasatinib (BMS-354825) : N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide 2-Aminothiazole core Pyrimidinyl-piperazinyl complex Pan-Src kinase inhibitor; anticancer

Key Observations

Role of the 3,4,5-Trimethoxyphenyl Group
  • The 3,4,5-trimethoxyphenyl group in the target compound and Analog 1 () is critical for herbicidal activity, particularly against dicotyledonous plants like rape. This substituent likely enhances π-π stacking and hydrophobic interactions with plant-specific targets .
Amide Substituent Variability
  • Analog 1’s simpler amide substituents (e.g., 4-chlorobenzyl) prioritize lipophilicity, favoring herbicidal over mammalian activity .
  • Dasatinib’s bulky pyrimidinyl-piperazinyl amide group is optimized for binding to Src-family kinase ATP pockets, achieving subnanomolar potency .

Biological Activity

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticonvulsant and anticancer agent, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H26N4O4C_{17}H_{26}N_{4}O_{4}, with a molecular weight of 350.42 g/mol. The structure features a thiazole ring linked to a pyrrolidine moiety and a trimethoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H26N4O4
Molecular Weight350.42 g/mol
InChIInChI=1S/C17H26N4O4
InChIKeyAFNPLUMDSLEAPD-UHFFFAOYSA-N

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit promising anticonvulsant properties. For instance, compounds with similar structural motifs have demonstrated significant efficacy in animal models of epilepsy. A study highlighted that thiazole-integrated compounds showed high protection rates against seizures induced by pentylenetetrazol (PTZ) .

Case Study: Anticonvulsant Efficacy

  • Compound Tested: Thiazole derivatives
  • Model: PTZ-induced seizures in rodents
  • Results: High protection rates and reduced seizure duration were observed, suggesting the potential for clinical applications in epilepsy management.

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity against various cancer cell lines. Research has shown that the compound exhibits significant growth inhibition in cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) .

Table: Anticancer Activity of Related Thiazole Compounds

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
Compound 1HT-291.61Induces apoptosis via mitochondrial pathway
Compound 2Jurkat1.98Inhibits microtubule polymerization
Compound 3J774A.1<10Modulates immune response

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the thiazole and phenyl rings can significantly impact biological activity. For instance, the introduction of methoxy groups on the phenyl ring has been correlated with enhanced anticancer activity .

Key Findings:

  • Electron-Drawing Groups: Enhance cytotoxicity.
  • Substituent Positioning: Ortho and para substitutions yield better results than meta.

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